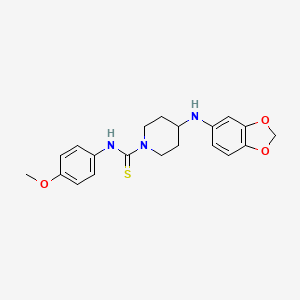![molecular formula C17H16N4O3 B4325999 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4325999.png)
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
説明
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.
作用機序
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione selectively inhibits PDE4, which is an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE4, 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a variety of cellular and physiological effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to have a variety of biochemical and physiological effects, including:
- Anti-inflammatory effects: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation.
- Neuroprotective effects: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to protect against neuronal damage and apoptosis in a variety of experimental models of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
- Cognitive-enhancing effects: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to improve cognitive function in animal models of aging and Alzheimer's disease, possibly by increasing synaptic plasticity and neurogenesis in the hippocampus.
実験室実験の利点と制限
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Selective inhibition of PDE4: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a selective inhibitor of PDE4, which allows for more specific targeting of cAMP signaling pathways.
- Well-characterized pharmacological properties: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively studied and its pharmacological properties are well-characterized, making it a reliable tool for experimental studies.
- Potential therapeutic applications: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has potential therapeutic applications for a variety of inflammatory and neurological disorders.
Some of the limitations of 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione for use in laboratory experiments include:
- Limited solubility: 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
- Potential off-target effects: Although 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a selective inhibitor of PDE4, it may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.
- Limited in vivo data: Although 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively studied in vitro and in animal models, there is limited clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, including:
- Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione for the treatment of inflammatory and neurological disorders in humans.
- Mechanistic studies: Further mechanistic studies are needed to elucidate the downstream signaling pathways activated by 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione and to identify potential off-target effects.
- Development of new analogs: The development of new analogs of 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione with improved solubility and selectivity may be useful for experimental and therapeutic applications.
- Combination therapies: The combination of 1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione with other drugs or therapies may have synergistic effects and improve therapeutic outcomes in certain disorders.
科学的研究の応用
1,3,6-trimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neurological disorders. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation.
特性
IUPAC Name |
2,4,8-trimethyl-7-(4-methylphenyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-9-5-7-11(8-6-9)13-10(2)21-12-14(18-16(21)24-13)19(3)17(23)20(4)15(12)22/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJPJTICEGZJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4325929.png)
![ethyl 4-[({4-[(3-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B4325938.png)
![3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4325945.png)
![3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B4325953.png)

![8-(4-ethylphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4325964.png)
![8-(4-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4325968.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4325976.png)
![8-butyl-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4325987.png)
![1,3-dimethyl-7-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4325995.png)
![4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4326006.png)
![1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4326013.png)
![8-isopropyl-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326015.png)
![8-(3-chlorophenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326018.png)